molecular formula C22H19F3N2O4 B284882 Ethyl 4-[4-(ethoxycarbonyl)anilino]-8-(trifluoromethyl)-3-quinolinecarboxylate

Ethyl 4-[4-(ethoxycarbonyl)anilino]-8-(trifluoromethyl)-3-quinolinecarboxylate

Cat. No.: B284882
M. Wt: 432.4 g/mol
InChI Key: KFZSRRXRKHXURV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[4-(ethoxycarbonyl)anilino]-8-(trifluoromethyl)-3-quinolinecarboxylate, also known as EF24, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EF24 has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of novel drugs.

Mechanism of Action

Ethyl 4-[4-(ethoxycarbonyl)anilino]-8-(trifluoromethyl)-3-quinolinecarboxylate exerts its biological effects by modulating various signaling pathways in cells. It has been shown to inhibit the activation of NF-κB by blocking the degradation of its inhibitory protein, IκBα. This compound also induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the Akt/mTOR pathway. In addition, this compound reduces oxidative stress and inflammation in the brain by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the infiltration of immune cells into inflamed tissues. This compound also induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. In addition, this compound reduces oxidative stress and inflammation in the brain by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

Ethyl 4-[4-(ethoxycarbonyl)anilino]-8-(trifluoromethyl)-3-quinolinecarboxylate has several advantages for lab experiments. It is a stable and highly soluble compound that can be easily synthesized in large quantities. This compound also exhibits potent biological activity at low concentrations, making it a useful tool for studying various signaling pathways in cells. However, this compound has some limitations for lab experiments. It is a relatively new compound that has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood. In addition, this compound has been found to exhibit some off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of Ethyl 4-[4-(ethoxycarbonyl)anilino]-8-(trifluoromethyl)-3-quinolinecarboxylate. One area of research is the development of novel drugs based on this compound for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Another area of research is the elucidation of the pharmacokinetic properties of this compound and its potential toxicity in vivo. In addition, further studies are needed to understand the off-target effects of this compound and to develop more specific analogs with reduced off-target effects. Overall, this compound is a promising compound that has the potential to lead to the development of novel drugs for a variety of diseases.

Synthesis Methods

Ethyl 4-[4-(ethoxycarbonyl)anilino]-8-(trifluoromethyl)-3-quinolinecarboxylate can be synthesized using a multi-step process starting from 3-nitrobenzaldehyde. The first step involves the reduction of 3-nitrobenzaldehyde to 3-aminobenzaldehyde, which is then reacted with ethyl 4-bromo-3-oxobutanoate to form ethyl 4-(3-aminobenzoyl)butanoate. This intermediate is then reacted with trifluoroacetic anhydride and triethylamine to yield this compound.

Scientific Research Applications

Ethyl 4-[4-(ethoxycarbonyl)anilino]-8-(trifluoromethyl)-3-quinolinecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the proliferation of cancer cells. In addition, this compound has been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Properties

Molecular Formula

C22H19F3N2O4

Molecular Weight

432.4 g/mol

IUPAC Name

ethyl 4-(4-ethoxycarbonylanilino)-8-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C22H19F3N2O4/c1-3-30-20(28)13-8-10-14(11-9-13)27-18-15-6-5-7-17(22(23,24)25)19(15)26-12-16(18)21(29)31-4-2/h5-12H,3-4H2,1-2H3,(H,26,27)

InChI Key

KFZSRRXRKHXURV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC=C2C(=O)OCC)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC=C2C(=O)OCC)C(F)(F)F

Origin of Product

United States

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